
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Synthesis Analysis
The most common synthesis of pyridazinone derivatives consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by a six-membered ring containing nitrogen atoms at 1 and 2 positions and an oxygen atom at the 3 position of the ring .Chemical Reactions Analysis
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to have numerous practical applications .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed methods for synthesizing sulfonamide derivatives, including those structurally related to the specified compound, to evaluate their biological activities. For instance, novel sulfonamide compounds exhibiting significant herbicidal activity have been synthesized, shedding light on the stereochemical structure-activity relationship of these molecules (Hosokawa et al., 2001). Additionally, efforts have been made to synthesize heterocyclic compounds containing a sulfonamido moiety, with some showing promising antibacterial activities (Azab et al., 2013).
Antimicrobial and Anticancer Activities
Sulfonamide derivatives have been investigated for their antimicrobial and anticancer activities. For example, one-pot syntheses of novel compounds in aqueous media have been conducted, leading to the discovery of derivatives with antimicrobial properties (Akbari et al., 2022). Similarly, sulfonamide derivatives derived from aminoindanes and aminotetralins have been explored for their carbonic anhydrase inhibitory properties, indicating potential applications in therapeutic interventions (Akbaba et al., 2014). Moreover, certain derivatives have been synthesized for the evaluation of their selective agonism toward retinoid X receptors, highlighting the compound's potential in treating specific types of cancer (Heck et al., 2016).
Theoretical and Experimental Investigations
Theoretical investigations complement experimental studies to understand the mechanism of action and enhance the efficacy of sulfonamide derivatives. For instance, antimalarial sulfonamides have been evaluated as potential COVID-19 drugs through computational calculations and molecular docking studies (Fahim et al., 2021). This approach not only provides insights into the drug discovery process but also explores the repurposing of existing compounds for new therapeutic applications.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-2-30(26,27)22-14-13-21(23-24-22)17-7-10-19(11-8-17)25-31(28,29)20-12-9-16-5-3-4-6-18(16)15-20/h7-15,25H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOKBEPZBIPGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
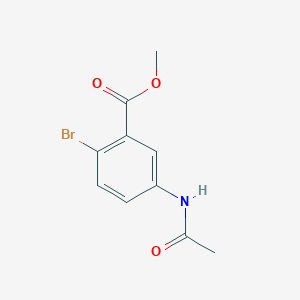
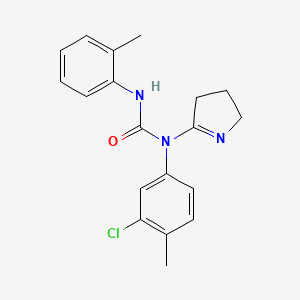
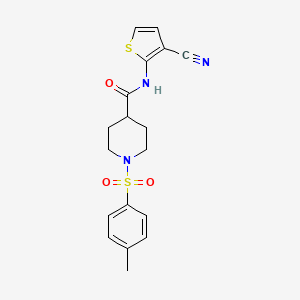
![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)
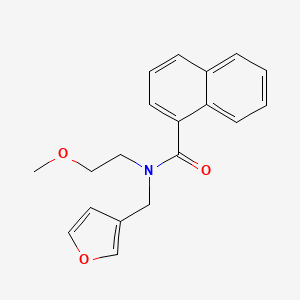
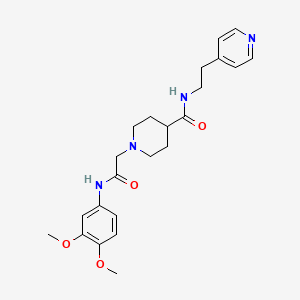
![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid](/img/structure/B2811017.png)
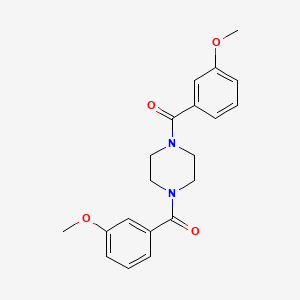
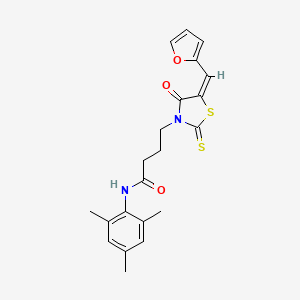
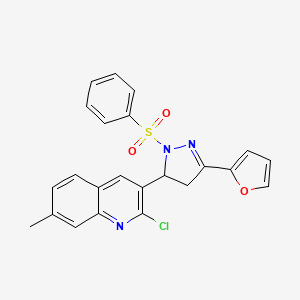
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2811023.png)
![N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2811024.png)
